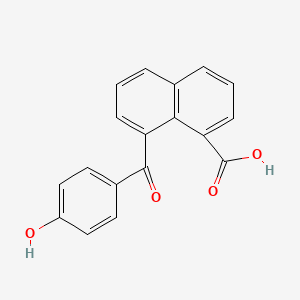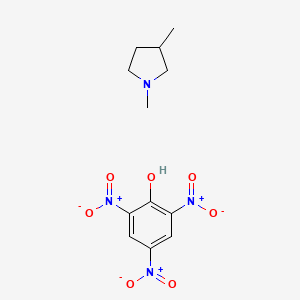
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol is a compound formed by the combination of 1,3-dimethylpyrrolidine and 2,4,6-trinitrophenol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol typically involves the reaction of 1,3-dimethylpyrrolidine with 2,4,6-trinitrophenol under controlled conditions. The reaction is carried out in a suitable solvent, and the temperature and pH are carefully monitored to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for efficiency and yield, with considerations for safety and environmental impact .
Chemical Reactions Analysis
Types of Reactions
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can lead to the formation of less oxidized derivatives.
Substitution: The compound can undergo substitution reactions where one or more atoms are replaced by other atoms or groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions vary depending on the desired reaction and product .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol has several scientific research applications:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and effects on biological systems.
Industry: Utilized in the production of dyes, explosives, and other industrial products .
Mechanism of Action
The mechanism of action of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol involves its interaction with molecular targets and pathways. The compound may exert its effects through:
Molecular Targets: Binding to specific proteins or enzymes, altering their activity.
Pathways Involved: Modulating biochemical pathways, such as oxidative phosphorylation or signal transduction
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trinitrophenol: A related compound with similar chemical properties.
1,3-Dimethylpyrrolidine: Another related compound that forms part of the structure of 1,3-dimethylpyrrolidine;2,4,6-trinitrophenol
Properties
CAS No. |
6307-50-2 |
|---|---|
Molecular Formula |
C12H16N4O7 |
Molecular Weight |
328.28 g/mol |
IUPAC Name |
1,3-dimethylpyrrolidine;2,4,6-trinitrophenol |
InChI |
InChI=1S/C6H3N3O7.C6H13N/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-6-3-4-7(2)5-6/h1-2,10H;6H,3-5H2,1-2H3 |
InChI Key |
SYGNLGXWHZXZIU-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(C1)C.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




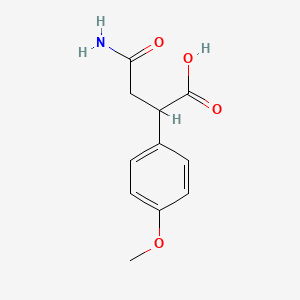
![1-Bromo-2-[(2-bromophenoxy)methyl]benzene](/img/structure/B14738885.png)
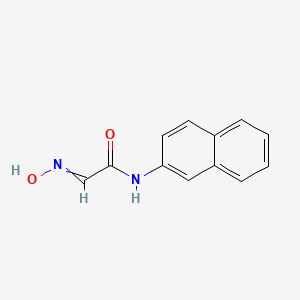

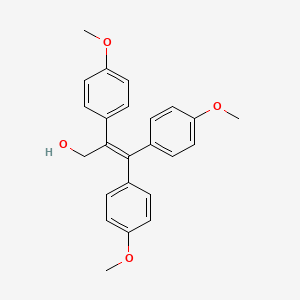
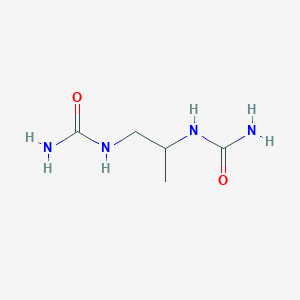
![2-(Acetylamino)-5-[4-(acetylamino)phenyl]-5-oxopentanoic acid](/img/structure/B14738919.png)
![N,N-Diethyl-4-[(E)-(4-iodophenyl)diazenyl]aniline](/img/structure/B14738925.png)
![[(2,4-Dichloronaphthalen-1-yl)oxy]acetic acid](/img/structure/B14738926.png)
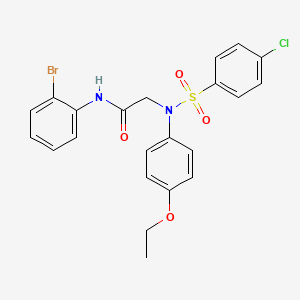
![2-[Bromoacetyl]phenoxathiin](/img/structure/B14738938.png)
